molecular formula C25H20ClFN2O4S B2969990 N-(3-chloro-4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-87-9

N-(3-chloro-4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2969990
CAS RN: 902278-87-9
M. Wt: 498.95
InChI Key: MGJAEFYPDYLJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of chloride ions across cell membranes. CFTRinh-172 has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, making it a valuable tool for studying the physiological and biochemical effects of CFTR inhibition.

Scientific Research Applications

Structural Analysis and Property Exploration

Structurally related amide-containing isoquinoline derivatives have been studied for their unique structural aspects and properties, particularly in forming salt and inclusion compounds. Such compounds demonstrate interesting behavior in reaction with mineral acids, forming gels or crystalline solids depending on the acid used. This suggests potential applications in material science for designing new materials with specific properties like fluorescence emission or gel formation capabilities (A. Karmakar, R. Sarma, J. Baruah, 2007).

Neuroprotection and Antiviral Applications

In the field of biomedical research, derivatives of quinoline and isoquinoline have shown significant promise. For instance, a novel anilidoquinoline derivative demonstrated therapeutic efficacy in treating Japanese encephalitis, showing antiviral and antiapoptotic effects in vitro. This opens up research avenues for N-(3-chloro-4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide in developing antiviral agents with potential neuroprotective benefits (Joydeep Ghosh et al., 2008).

Anticancer and Anti-inflammatory Potentials

Compounds with similar structures have been evaluated for their cytotoxic activities against various cancer cell lines, indicating that derivatives of N-(3-chloro-4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide could be investigated for potential anticancer properties. Moreover, the anti-inflammatory activities of some novel sulfonamide derivatives highlight another promising area for scientific research, suggesting that related compounds might also possess similar therapeutic benefits (M. Ghorab et al., 2015).

Environmental and Metabolic Studies

Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals insights into the metabolic pathways of similar compounds. This knowledge is crucial for understanding the environmental impact and safety profiles of new chemical entities, including our compound of interest. It sheds light on the enzymes involved in the metabolism and the potential toxicological implications of its use or presence in the environment (S. Coleman et al., 2000).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-7-18(8-4-15)34(32,33)23-13-29(22-10-5-16(2)11-19(22)25(23)31)14-24(30)28-17-6-9-21(27)20(26)12-17/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAEFYPDYLJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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